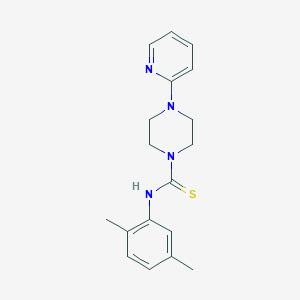
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide, also known as AG-30, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. AG-30 is a potent inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate (IRS) proteins, which are critical components of the insulin signaling pathway. By inhibiting PTP1B, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide increases the phosphorylation of IRS proteins, leading to enhanced insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In obese mice, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and triglyceride levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has also been investigated for its potential anticancer activity, as PTP1B is overexpressed in many types of cancer.
実験室実験の利点と制限
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its potency and selectivity for PTP1B inhibition. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to be a highly potent inhibitor of PTP1B, with an IC50 value in the low nanomolar range. Another advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its stability, which allows for long-term storage and use in laboratory experiments. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its solubility, which can be a challenge in some experimental settings.
将来の方向性
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in combination with other therapeutic agents, such as insulin sensitizers or anticancer drugs. Additionally, the role of PTP1B in other physiological processes, such as inflammation and immune function, warrants further investigation. Finally, the potential clinical applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in the treatment of diabetes, obesity, and cancer should be explored in clinical trials.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloro-3,5-dimethylphenol and 3,5-dimethoxyphenylacetic acid. These compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with 2-aminoethanol and a dehydrating agent such as thionyl chloride to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been investigated for its potential anticancer activity, as PTP1B is overexpressed in many types of cancer.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-16(6-12(2)18(11)19)24-10-17(21)20-13-7-14(22-3)9-15(8-13)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHPIFIBGYLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)

![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)

![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)


![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)


